Product packaging for Phenoprolamine Hydrochloride(Cat. No.:CAS No. 93933-71-2)

Phenoprolamine Hydrochloride

Cat. No.: B021499
CAS No.: 93933-71-2
M. Wt: 379.9 g/mol
InChI Key: KNMNNEPMKDJBDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nomenclature and Chemical Classification in Advanced Pharmacology

In advanced pharmacology, Phenylpropanolamine Hydrochloride is classified as a sympathomimetic amine and an alkylbenzene. researchgate.netnih.gov It belongs to the family of propanolamines. sigmaaldrich.com The compound is a substituted phenethylamine (B48288) and is chemically related to amphetamine and cathinone. wikipedia.org It acts as a nonselective adrenergic receptor agonist and a norepinephrine (B1679862) reuptake inhibitor. nih.gov The hydrochloride salt form enhances its stability and solubility for pharmaceutical applications. nih.gov

Synonyms and Research Designators

Phenylpropanolamine Hydrochloride is known by various synonyms and research designators in scientific literature and databases. Its generic name is phenylpropanolamine, which is its International Nonproprietary Name (INN). wikipedia.org The United States Adopted Name (USAN) for the salt form is phenylpropanolamine hydrochloride. wikipedia.org

A significant synonym is norephedrine, particularly dl-norephedrine, as PPA is typically a racemic mixture of the (1R,2S)- and (1S,2R)-enantiomers. wikipedia.org It has also been referred to as (±)-norephedrine. researchgate.net Historically, it has been marketed under numerous trade names, including Dexatrim and Acutrim. nih.govpatsnap.com Research and chemical databases also list it under identifiers such as NSC 23798. nih.gov

Below is a table of common synonyms and identifiers for Phenylpropanolamine Hydrochloride:

Interactive Data Table: Synonyms and Identifiers for Phenylpropanolamine Hydrochloride
Type Name/Identifier
Generic Name Phenylpropanolamine wikipedia.org
USAN Phenylpropanolamine Hydrochloride wikipedia.org
Synonym Norephedrine wikipedia.org
Synonym DL-Norephedrine hydrochloride sigmaaldrich.com
Synonym Propadrine hydrochloride nih.gov
Research Designator NSC 23798 nih.gov
CAS Number 154-41-6 nih.gov
Trade Name (former) Dexatrim nih.gov

Historical Overview of Research and Development of Phenylpropanolamine Hydrochloride

The research and development of Phenylpropanolamine Hydrochloride spans nearly a century, marked by its initial synthesis, therapeutic application, and eventual withdrawal from many markets due to safety concerns.

Early Research Trajectories and Initial Hypotheses

Phenylpropanolamine was first synthesized around 1910. wikipedia.org Early research in the 1930s focused on its sympathomimetic properties, particularly its effects on blood pressure. wikipedia.orgnih.gov The initial hypothesis was that PPA acted as a direct agonist on adrenergic receptors, similar to other sympathomimetic amines. wikipedia.org This led to its introduction as a medication by the 1930s, primarily investigated for its vasoconstrictive effects, which made it a candidate for use as a nasal decongestant. researchgate.netwikipedia.org In 1939, early studies also explored its potential for weight loss, laying the groundwork for its later use as an appetite suppressant. taylorandfrancis.com

Evolution of Research Focus and Key Milestones

The research focus on PPA evolved significantly over the decades. After its initial use as a decongestant, its application as an anorectic agent gained prominence and it was available as an over-the-counter (OTC) weight-loss product for many years. researchgate.nettaylorandfrancis.com

A key milestone in its regulatory history occurred in the 1970s when the U.S. Food and Drug Administration (FDA) began a review of OTC products. nih.govfda.gov Expert panels in 1976 and 1982 recommended PPA be recognized as safe and effective for nasal decongestion and weight control, respectively. fda.gov However, the FDA did not finalize this status due to emerging reports linking the drug to hemorrhagic stroke. nih.govfda.gov

This safety concern shifted the research focus towards risk assessment. A major turning point was the "Hemorrhagic Stroke Project," a case-control study requested by the FDA and conducted by the pharmaceutical industry. fda.gov The study's findings, released in the early 2000s, indicated an association between PPA use, particularly in appetite suppressants, and an increased risk of hemorrhagic stroke in women. fda.govccjm.org This led the FDA to issue a public health advisory in November 2000, requesting that all drug companies discontinue marketing products containing PPA. patsnap.comwikipedia.org This event marked a significant milestone, leading to the withdrawal of PPA from the U.S. market and many others worldwide. wikipedia.orgnih.gov

Current Research Landscape and Emerging Areas of Inquiry

Following its withdrawal from human use in many countries, the research landscape for Phenylpropanolamine Hydrochloride has narrowed considerably.

Ongoing Clinical Investigations and Academic Studies

Current research on PPA in humans is virtually nonexistent due to the established safety risks. wikipedia.orgdrugbank.com Academic interest has largely shifted to historical analysis of its effects and the regulatory decisions that led to its withdrawal. ccjm.org There is very little research on drug interactions with phenylpropanolamine. wikipedia.org

However, an area where PPA is still actively studied and used is in veterinary medicine. wikipedia.org It is approved for treating urinary incontinence in dogs, specifically for urethral sphincter hypotonus. wikipedia.orgtodaysveterinarypractice.com Ongoing veterinary studies focus on the efficacy and safety of different formulations, including extended-release tablets. todaysveterinarypractice.comnih.gov For instance, research has evaluated its effectiveness in controlling urinary incontinence over long-term use and has analyzed its effects on urethral pressure profiles in dogs. todaysveterinarypractice.comnih.govresearchgate.net In June 2024, the FDA approved the first generic PPA hydrochloride chewable tablets for dogs. wikipedia.org Therefore, the current research landscape is primarily confined to veterinary applications, exploring its therapeutic benefits in animals while monitoring for adverse effects. todaysveterinarypractice.com

Translational Medicine Research Directions

Translational medicine aims to bridge the gap between basic scientific discoveries and their practical application in clinical settings. Research into Phenylpropanolamine Hydrochloride has provided insights that inform several areas of translational medicine, primarily by elucidating the effects and mechanisms of adrenergic agonists.

One significant area of translational research is in the field of veterinary medicine , specifically for the treatment of urinary incontinence in dogs. wikipedia.org This condition is often due to a weakening of the urethral sphincter muscles. wikipedia.org Research has demonstrated that PPA, by stimulating α1-adrenergic receptors through norepinephrine release, causes constriction of the internal urethral sphincter, thereby controlling incontinence. todaysveterinarypractice.com Studies have shown high efficacy rates, with one manufacturer-funded study reporting that 98.1% of owners found their dogs had satisfactory urinary continence by day 180 of treatment. todaysveterinarypractice.com In June 2024, the U.S. Food and Drug Administration (FDA) approved the first generic chewable tablets of Phenylpropanolamine Hydrochloride for this indication in dogs. wikipedia.org This represents a direct translation of pharmacological research into a clinical veterinary application.

Another direction of research with translational implications is the study of neuroprotective and cardioprotective effects . Some research has suggested that a compound identified as Phenoprolamine Hydrochloride (DDPH), which may be related to or a derivative of PPA, exhibits these properties. medchemexpress.commedkoo.com Studies have explored its potential as an adrenergic α1 receptor antagonist for hypertension and its ability to ameliorate cognitive deficits in models of chronic cerebral hypoperfusion. medkoo.com This line of inquiry seeks to understand how modulating adrenergic pathways can protect neural and cardiac tissues, potentially leading to new therapeutic strategies for conditions like stroke or neurodegenerative diseases.

Furthermore, understanding the pharmacokinetics and metabolism of PPA has translational value. core.ac.ukbvsalud.orgoriprobe.com Research into how the body absorbs, distributes, metabolizes, and excretes the drug, including its phase II metabolites, provides a model for studying other sympathomimetic amines. core.ac.ukresearchgate.net This knowledge is crucial for developing safer drugs with similar mechanisms of action, by identifying metabolic pathways that might lead to toxic byproducts or predicting potential drug-drug interactions.

Finally, the very reason for PPA's decline in human use—its association with hemorrhagic stroke—has itself become a valuable area of toxicological and safety research . wikipedia.orgpeacehealth.org Investigating the specific mechanisms by which PPA increases stroke risk helps researchers and clinicians to better understand the adverse effects of adrenergic agonists. This knowledge informs the development of new drugs, helping to create safer alternatives by avoiding the specific molecular interactions or physiological effects that lead to such severe adverse events.

Interactive Data Table: Research Areas of Phenylpropanolamine Hydrochloride

Research Area Key Findings Translational Implication
Veterinary Medicine (Canine Urinary Incontinence) Effective in controlling urinary incontinence by constricting the internal urethral sphincter. todaysveterinarypractice.com Development and approval of veterinary drug formulations. wikipedia.org
Neuroprotection & Cardioprotection A related compound (DDPH) shows potential as an α1-adrenergic antagonist with protective effects on neurons and heart tissue. medchemexpress.commedkoo.com Potential for developing new therapies for hypertension and neurodegenerative diseases. medkoo.com
Pharmacokinetics & Metabolism Studies have detailed its bioavailability, half-life, and metabolic pathways. core.ac.ukresearchgate.net Provides a model for developing safer sympathomimetic drugs and predicting interactions. core.ac.uk
Toxicology & Drug Safety Association with increased risk of hemorrhagic stroke in humans. wikipedia.orgpeacehealth.org Informs the development of safer adrenergic agonists by understanding adverse effect mechanisms. peacehealth.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30ClNO3 B021499 Phenoprolamine Hydrochloride CAS No. 93933-71-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2,6-dimethylphenoxy)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO3.ClH/c1-15-7-6-8-16(2)21(15)25-14-17(3)22-12-11-18-9-10-19(23-4)20(13-18)24-5;/h6-10,13,17,22H,11-12,14H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMNNEPMKDJBDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(C)NCCC2=CC(=C(C=C2)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435143
Record name Phenoprolamine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93933-71-2
Record name Phenoprolamine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Pharmacological Mechanisms and Molecular Interactions of Phenoprolamine Hydrochloride

Elucidation of Receptor Binding and Selectivity Profiles

Ifenprodil's interactions are not limited to a single target but span several receptor families and ion channel types, establishing it as a multifaceted pharmacological agent.

Research demonstrates that ifenprodil (B1662929) modulates the activity of voltage-activated calcium channels. nih.govphysiology.org Specifically, it has been shown to block presynaptic P/Q-type voltage-dependent calcium channels. This inhibitory action on excitatory transmission was found to have a half-maximal inhibitory concentration (IC50) of approximately 10 μM. This effect on calcium currents is another key aspect of its mechanism of action, contributing to its influence on neuronal excitability.

Ifenprodil exerts a significant influence on voltage-gated sodium channels, particularly tetrodotoxin-resistant (TTX-r) Na+ channels found in sensory neurons. Studies using patch-clamp techniques on rat dorsal root ganglion neurons revealed that ifenprodil blocks TTX-r Na+ currents in a dose-dependent manner.

Ion ChannelParameterValueSource
Tetrodotoxin-Resistant Na+ ChannelsIC₅₀2.6 ± 0.95 µM
P/Q-type Ca²⁺ ChannelsIC₅₀~10 µM

Modulation of Calcium Channel Currents

Investigation of Ion Channel Modulation

The modulatory effects of ifenprodil extend to various potassium (K+) channels, which are critical in regulating cellular membrane potential, particularly in cardiac and neuronal tissues.

Delayed rectifier potassium currents, including the rapid (IKr), slow (IKs), and ultra-rapid (IKur) components, are fundamental to cardiac action potential repolarization. Ifenprodil has been shown to directly modulate specific channels responsible for these currents.

IKr (Rapid Component): The IKr current is conducted by the hERG (human Ether-à-go-go-Related Gene) potassium channel. The stereoisomer threo-ifenprodil has been identified as an inhibitor of the hERG channel, with a reported IC50 of 88 nM. rndsystems.comchemsrc.comamegroups.cn This inhibitory action on hERG channels, and thus on IKr, is a significant finding regarding the compound's cardiac electrophysiological effects.

IKur (Ultra-Rapid Component): The IKur current is mediated by the human voltage-gated Kv1.5 channel (hKv1.5). Studies on hKv1.5 channels expressed in Xenopus oocytes demonstrated that ifenprodil suppresses these currents in a concentration-dependent manner. The inhibition was direct, reversible upon washout, and showed voltage dependence. Ifenprodil was found to accelerate the inactivation of the channel, indicating it acts as an open-channel blocker.

IKs (Slow Component): The IKs current is generated by the KvLQT1/KCNE1 channel complex. While the effects of ifenprodil on IKr and IKur have been characterized, its specific interactions with the IKs channel are not as clearly defined in the available scientific literature.

CurrentChannelEffectIC₅₀Source
IKrhERGInhibition88 nM (threo-ifenprodil) rndsystems.comchemsrc.comamegroups.cn
IKurhKv1.5Inhibition43.1 µM (peak current)
35.5 µM (steady state)

Ifenprodil has been shown to inhibit G protein-activated inwardly rectifying K+ (GIRK or Kir3) channels. amegroups.cn This inhibition is reversible and concentration-dependent. The mechanism does not appear to be that of a simple open-channel blocker, as the inhibition is independent of voltage and time. This effect is selective for the Kir3 subfamily; other inward rectifier channels, such as Kir1.1 and Kir2.1, were found to be insensitive to ifenprodil. The action occurs from the extracellular side of the channel. This direct inhibition of GIRK channels may contribute to the therapeutic effects of the compound.

Impact on Delayed Rectifier Potassium Currents (I Kr and I Ks) in Cardiac Myocytes

Enzymatic Inhibition and Regulatory Effects

No information available for a compound named "Phenoprolamine Hydrochloride."

No information available for a compound named "this compound."

Inhibition of Hepatic Cytochrome P450 Enzymes (CYP2D and CYP3A)

Neuropharmacological Activities and Central Nervous System Effects

No information available for a compound named "this compound."

No information available for a compound named "this compound."

No information available for a compound named "this compound."

Pharmacokinetics and Biotransformation of Phenoprolamine Hydrochloride

Absorption and Distribution Kinetics in Preclinical Models

While research has been conducted on oral dosage forms, such as phenoprolamine hydrochloride floating sustained-release tablets (PHFST), to assess safety and pharmacokinetics in human subjects, specific details on the gastrointestinal absorption dynamics in preclinical models are not extensively available in the reviewed literature. researchgate.netcore.ac.uk The development of such oral formulations implies that the gastrointestinal tract is a primary route of administration and absorption. researchgate.netcore.ac.uk Generally, drug absorption from the gastrointestinal tract is governed by factors including the compound's solubility, permeability, and stability in the gastrointestinal environment, as well as physiological factors like gastric emptying time and intestinal transit time. nih.govmdpi-res.com

Specific studies detailing the tissue distribution and organ accumulation of this compound in preclinical models were not identified in the available search results. The distribution of a drug throughout the body after absorption is a critical factor determining its efficacy and potential toxicity. This process is influenced by the drug's physicochemical properties, such as lipophilicity and molecular size, as well as physiological factors like blood flow to various tissues and the extent of plasma protein binding. nih.gov In preclinical research, tissue distribution is often evaluated by measuring drug concentrations in various organs and tissues at different time points following administration. nih.gov

Gastrointestinal Absorption Dynamics

Metabolism and Biotransformation Pathways

The biotransformation of this compound has been investigated in preclinical models, with a focus on identifying the metabolites formed during its passage through the body.

Phase I metabolism typically involves reactions such as oxidation, reduction, or hydrolysis, which introduce or expose polar functional groups on a drug molecule. nih.gov Research conducted on bile duct-cannulated rats administered this compound has successfully identified several Phase I metabolites. nih.gov In these studies, bile samples were collected and analyzed using liquid chromatography/diode array detection/mass spectrometry (LC/DAD/MSD). nih.gov Six primary Phase I metabolites, designated M1 through M6, were identified in rat bile. nih.gov These metabolites result from hydroxylation and methoxylation reactions on the parent compound. nih.gov

The identified metabolites were confirmed by comparing their chromatographic retention times, UV spectra, and mass spectral data with those of synthesized reference standards. nih.gov

Below is an interactive table detailing the identified Phase I metabolites of this compound.

Metabolite IDChemical NameReference
M11-(2,6-dimethylphenoxy)-2-(3-methoxy-4-hydroxyphenylethylamino)-propane nih.gov
M21-(2,6-dimethyl-3-hydroxyphenoxy)-2-(3,4-dimethoxyphenylethylamino)-propane nih.gov
M31-(2,6-dimethyl-4-hydroxyphenoxy)-2-(3,4-dimethoxyphenylethylamino)-propane nih.gov
M41-(2,6-dimethyl-3-hydroxyphenoxy)-2-(3-hydroxy-4-methoxyphenylethylamino)-propane nih.gov
M51-(2,6-dimethyl-4-hydroxyphenoxy)-2-(3-hydroxy-4-methoxyphenylethylamino)-propane nih.gov
M61-(2,6-dimethyl-4-hydroxyphenoxy)-2-(3-methoxy-4-hydroxyphenylethylamino)-propane nih.gov

The liver is the primary site of drug metabolism for many compounds, but extrahepatic tissues such as the intestine, kidneys, and lungs can also contribute significantly. nih.govcreative-biolabs.com The identification of this compound metabolites in the bile of rats strongly suggests the involvement of hepatic metabolism, as the liver is responsible for processing compounds that are then excreted into bile. nih.govnih.govfiveable.me The Phase I reactions (hydroxylation) and subsequent Phase II reactions (glucuronidation) identified for this compound are commonly carried out by enzymes located in the liver. nih.govwfsahq.org

Identification of Phase I Metabolites

Excretion and Elimination Pathways

Excretion is the process by which a drug and its metabolites are removed from the body. wikipedia.org The primary routes of excretion are through the kidneys into urine and through the liver into bile and subsequently feces. msdmanuals.com

For this compound, preclinical studies provide direct evidence for biliary excretion as a significant elimination pathway. nih.govnih.gov The detection of both Phase I metabolites and their subsequent Phase II conjugates in rat bile confirms this route. nih.govnih.gov Phase II metabolism involves the conjugation of a drug or its metabolite with an endogenous molecule, such as glucuronic acid, to form a more water-soluble compound that is more easily excreted. drughunter.com

In studies with bile duct-cannulated rats, three Phase II glucuronide conjugates of the Phase I metabolites (M1, M2, and M3) were identified. nih.gov These findings indicate that this compound undergoes Phase I hydroxylation followed by Phase II glucuronidation, with the resulting conjugates being actively transported into the bile for elimination from the body. nih.gov

Renal and Biliary Clearance Mechanisms

The elimination of this compound from the body occurs predominantly through the kidneys. grafiati.com

Renal Clearance:

The primary route of elimination for this compound is renal excretion, with a significant portion of the drug being expelled unchanged in the urine. grafiati.com Studies indicate that approximately 90% of an administered dose is excreted unchanged through the kidneys. wikipedia.orggrafiati.com The renal clearance rate for the compound has been calculated to be between 0.41 to 0.44 L/kg/h. nih.gov This high percentage of urinary excretion of the parent drug suggests that metabolism plays a minor role in its clearance. wikipedia.org The process of renal excretion involves three main steps: glomerular filtration, tubular secretion, and tubular reabsorption. slideshare.net While specific studies on the tubular transport of this compound are not extensively detailed, its characteristics as a weak base suggest that urinary pH can influence its reabsorption and, consequently, its elimination rate.

Biliary Clearance:

Pharmacokinetic Modeling and Simulation

Pharmacokinetic models are used to describe and predict the concentration of a drug in the body over time.

Research indicates that the pharmacokinetics of this compound can be described by a one-compartment model with linear kinetics. uobasrah.edu.iq However, some studies suggest that a two-compartment model provides a better fit, particularly when considering a discontinuous absorption phase. grafiati.com The modeling approach can be influenced by the formulation of the drug (e.g., immediate-release vs. controlled-release). nih.gov

Single-Dose and Multiple-Dose Pharmacokinetic Parameters

The pharmacokinetic parameters of this compound have been investigated in both single-dose and multiple-dose studies.

Following a single oral dose of an immediate-release formulation, the time to reach maximum plasma concentration (Tmax) is approximately 1.5 hours. wikipedia.org The elimination half-life (t1/2) ranges from 3.7 to 4.9 hours. wikipedia.orgnih.gov In one study with a 50 mg single dose, the mean Tmax was 1.47 hours and the mean elimination half-life was 4.0 hours. grafiati.com

Under multiple-dose, or steady-state, conditions, pharmacokinetic parameters can change. For instance, after repeated 4-hourly doses, steady-state serum concentrations were significantly higher than after a single dose. nih.gov The mean peak serum concentration increased from 113 ng/mL after a single dose to 183 ng/mL at steady state. nih.gov The time to reach this peak concentration also decreased, from 1.47 hours to 0.73 hours. nih.gov This indicates that the drug accumulates in the body with repeated dosing until a steady state is achieved, which typically occurs within 12 hours when the drug is taken every 4 hours. wikipedia.orgnih.gov

Table 1: Single-Dose vs. Steady-State Pharmacokinetic Parameters of this compound (Immediate-Release)

Parameter Single Dose (50 mg) Steady State (50 mg, every 4h)
Mean Peak Serum Concentration (Cmax) 113 ng/mL 183 ng/mL
Time to Peak Concentration (Tmax) 1.47 hours 0.73 hours
Elimination Half-Life (t1/2) ~4.0 hours Not significantly different

Data sourced from a study in healthy male volunteers. nih.gov

Dose-Proportionality and Bioavailability Studies

Dose-proportionality studies assess whether an increase in drug dose leads to a proportional increase in drug exposure in the body. For this compound, the pharmacokinetics have been found to be linear and dose-proportional in the oral dose range of 25 to 100 mg. wikipedia.orgnih.gov This means that as the dose is increased within this range, the peak serum concentrations (Cmax) and the total drug exposure over time (Area Under the Curve, or AUC) increase proportionally. nih.gov

Table 2: Dose-Proportionality of this compound (Single Oral Dose)

Dose 25 mg 50 mg 100 mg
% Unchanged in Urine (14h) 64% 63% 73%
Renal Clearance (ClR) 0.41 L/kg/h 0.44 L/kg/h 0.42 L/kg/h
Elimination Half-Life (t1/2) 3.8 hours 4.3 hours 4.0 hours

Data shows that key pharmacokinetic parameters like renal clearance and half-life remain relatively constant across the 25 mg to 100 mg dose range, supporting the finding of linear pharmacokinetics. nih.gov

Toxicology and Safety Pharmacology of Phenoprolamine Hydrochloride

Preclinical Toxicity Assessments

Preclinical toxicity studies are fundamental in characterizing the potential adverse effects of a chemical before human exposure. researchgate.net These assessments for PPA have been crucial in understanding its safety limits and toxic potential.

Acute toxicity studies determine the effects of a single, high dose of a substance. The median lethal dose (LD50), the dose at which 50% of the test animals are expected to die, is a standard measure from these studies. researchgate.net For Phenylpropanolamine Hydrochloride, acute toxicity is characterized by an overstimulation of the sympathetic nervous system.

In animal models, the oral LD50 of PPA has been established in rodents. In mice, the acute oral LD50 value was reported to be approximately 513 ± 211 mg/kg. europa.eu For rats, the oral LD50 is estimated to be between 300 and 2000 mg/kg. europa.eu Overdoses in rats have been shown to cause dose-related increases in blood pressure and can lead to myocardial necrosis at higher doses. nih.gov

Acute Oral Toxicity of Phenylpropanolamine Hydrochloride in Rodents

Animal Model Route of Administration LD50 Value
Mice Oral 513 ± 211 mg/kg

This table summarizes the median lethal dose (LD50) of Phenylpropanolamine Hydrochloride in different rodent models following oral administration.

Repeated-dose toxicity studies evaluate the effects of prolonged exposure to a substance. europa.eu In veterinary medicine, where PPA is used to treat urinary incontinence in dogs, safety studies have provided insight into its long-term effects. todaysveterinarypractice.com

In a study involving dogs, administration of up to five times the recommended therapeutic dose for six months resulted in hypertension. todaysveterinarypractice.com However, there was no evidence of target organ damage upon necropsy. todaysveterinarypractice.com Another study in dogs found that repeated oral doses of 3 mg/kg and 6 mg/kg produced significant increases in blood pressure. researchgate.net A retrospective study of PPA toxicosis in dogs over a five-year period found that the median dose ingested by dogs showing clinical signs was significantly higher than in asymptomatic dogs. nih.gov Clinical signs in affected dogs included agitation, vomiting, mydriasis (dilated pupils), and cardiovascular effects like bradycardia, tachycardia, and hypertension. nih.gov

Acute Toxicity Studies and Lethal Dose Determinations

Organ-Specific Toxicological Findings

The toxic effects of Phenylpropanolamine Hydrochloride are most prominently observed in the cardiovascular and central nervous systems due to its mechanism of action, which involves the release of norepinephrine (B1679862). patsnap.com

PPA's primary toxicological impact is on the cardiovascular system. drugs.com It can cause a significant increase in both systolic and diastolic blood pressure. nih.gov This pressor effect is due to its action as an alpha-adrenergic agonist, leading to vasoconstriction. patsnap.comnih.gov While generally not producing significant blood pressure elevations in healthy individuals at therapeutic doses, higher doses can lead to dangerous hypertension. drugs.com

Studies have shown that PPA can increase the risk of hemorrhagic stroke, particularly in women. patsnap.comdrugs.com This severe adverse effect is a major reason for its market withdrawal. patsnap.comdrugs.com In cases of overdose or with higher doses, PPA has been associated with hypertensive crises, which can be accompanied by headache, blurred vision, and encephalopathy. drugs.com Although less common, arrhythmias and myocardial injury have also been reported, especially in cases of overdose. nih.govdrugs.com A meta-analysis of clinical trials concluded that PPA causes a small but statistically significant increase in systolic blood pressure. nih.gov

As a stimulant of the central nervous system (CNS), PPA can produce a range of neurological and psychological effects. nih.gov Common CNS manifestations include restlessness, tremor, anxiety, insomnia, dizziness, and headache. drugs.com In some cases, more severe psychiatric symptoms such as agitation, hallucinations, and psychosis have been reported. nih.govpatsnap.com

A significant concern is the association between PPA and cerebrovascular events. nih.gov PPA has been linked to CNS vasculitis (inflammation of blood vessels in the brain and spinal cord) and intracerebral hemorrhage. nih.gov Seizures have also been reported, though they are rare and typically associated with hypertensive crises or overdose situations. drugs.com

Information specifically detailing the reproductive and developmental toxicology of Phenylpropanolamine Hydrochloride from dedicated studies is limited in the public domain. However, general principles of drug safety assessment include evaluating potential effects on fertility, fetal development, and postnatal development. fda.govpharmaron.com

Central Nervous System Manifestations

Safety Pharmacology Studies

Safety pharmacology studies are crucial for identifying potential adverse effects of a new chemical entity on major physiological systems. For Phenoprolamine Hydrochloride, research has focused on its potential impacts on the cardiovascular, respiratory, and central nervous systems, drawing from its known pharmacological activities.

Cardiovascular Safety Assessments

This compound, also known by the identifier 1416, is recognized as a structural analogue of verapamil (B1683045), a well-known calcium channel blocker. researchgate.netnih.govportlandpress.com This structural similarity has guided its cardiovascular safety evaluation. Research indicates that this compound exhibits a weaker inhibitory effect on calcium channels compared to verapamil, which may suggest a potentially lower incidence of cardiovascular toxicities typically associated with potent calcium channel blockade. researchgate.netportlandpress.com

Beyond its effects on calcium channels, the compound has been found to interact with other critical components of the cardiovascular system. It demonstrates activity as an antagonist of α1-adrenoceptors and also blocks sodium (Na+) and potassium (K+) ion channels. researchgate.netportlandpress.com The blockage of these channels is a key area of investigation in cardiovascular safety, as it can influence cardiac rhythm and contractility. A study involving healthy Chinese subjects who were administered this compound floating sustained-release tablets indicated that the drug was generally well-tolerated. researchgate.net

Pharmacological TargetObserved Effect of this compoundPotential Implication for Cardiovascular Safety
Calcium (Ca2+) ChannelsWeaker inhibitory effect compared to Verapamil. researchgate.netportlandpress.comPotentially lower risk of adverse effects related to strong calcium channel blockade.
α1-AdrenoceptorsAntagonistic activity. researchgate.netportlandpress.comMay influence blood pressure and peripheral vascular resistance.
Sodium (Na+) ChannelsChannel blocking activity. researchgate.netportlandpress.comPotential for effects on cardiac conduction and excitability.
Potassium (K+) ChannelsChannel blocking activity. researchgate.netportlandpress.comPotential to affect cardiac repolarization.

Respiratory System Safety

Based on the available public literature from the conducted searches, specific safety pharmacology studies detailing the effects of this compound on the respiratory system have not been identified.

Central Nervous System Safety

The known pharmacological profile of this compound suggests potential interactions with the central nervous system (CNS). Its activity as an α1-adrenoceptor antagonist is relevant, as these receptors are distributed within the CNS and are involved in regulating various neurological functions. researchgate.netportlandpress.com A clinical study assessing the safety and tolerability of this compound floating sustained-release tablets in healthy individuals found the compound to be well-tolerated, with all reported adverse events being of mild intensity. researchgate.net

Pharmacological Target/Study TypeFinding Related to this compoundPotential Implication for CNS Safety
α1-AdrenoceptorsAntagonistic activity. researchgate.netportlandpress.comPotential to influence CNS functions regulated by these receptors.
Human Tolerability StudyReported as well-tolerated in healthy subjects. researchgate.netSuggests a lack of severe, acute CNS-related adverse effects at the doses studied.

Genotoxicity and Carcinogenicity Research (as per specific research guidelines)

The assessment of a compound's potential to cause genetic mutations or cancer is a critical component of its toxicological evaluation.

Limited specific details regarding the genotoxicity of this compound are available in the public domain. One study noted research into the phase II metabolites of the compound, referencing the term "mutagenic," which suggests that this is an area of scientific inquiry. researchgate.net However, detailed results from standard genotoxicity assays such as the Ames test, chromosomal aberration assays, or in vivo micronucleus tests for this compound have not been identified in the searched literature.

Furthermore, no dedicated long-term carcinogenicity studies on this compound were found in the reviewed sources. Standard regulatory guidelines, such as those from the European Medicines Agency, outline the necessity of such studies to characterize the toxicological profile of substances intended for repeated administration in humans. nih.gov

Analytical Methodologies for Phenoprolamine Hydrochloride Research

Chromatographic Techniques for Quantification

Chromatographic methods are essential for the separation and quantification of Phenoprolamine Hydrochloride from various matrices, offering high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A simple, sensitive, and validated High-Performance Liquid Chromatography (HPLC) method has been developed for the quantification of this compound in human plasma. nih.gov This method is crucial for pharmacokinetic studies. nih.gov

A notable study established an HPLC method using a Hypersil silica (B1680970) column (4.6 x 200 mm) with UV detection set at 230 nm. nih.gov The process employed an isocratic mobile phase consisting of 1% ammonium (B1175870) acetate (B1210297) (pH 5.4) and methanol (B129727) in a 0.3:99.7 (v/v) ratio, with a flow rate of 1 mL/min. nih.gov The method demonstrated linearity over a concentration range of 5–4000 ng/mL. nih.gov Key validation parameters for this method included a lower limit of quantitation (LLOQ) of 5 ng/mL and inter- and intra-day coefficients of variation below 10%, confirming its precision and reliability for analyzing low concentrations of the compound in biological samples. nih.gov

Table 1: HPLC Method Parameters for this compound Quantification

Parameter Condition
Column Hypersil silica (4.6 x 200 mm)
Mobile Phase 1% Ammonium Acetate (pH 5.4) : Methanol (0.3:99.7, v/v)
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Linear Range 5–4000 ng/mL
LLOQ 5 ng/mL
Internal Standard Clonidine
Intra-day CV < 10%
Inter-day CV < 10%

Data sourced from Zhao L, et al. (2008). nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) is widely used for the analysis of various compounds in complex matrices due to its high selectivity and sensitivity. nih.govresearchgate.net In the context of pharmaceutical analysis, this compound (DDPH) has been frequently utilized as an internal standard (IS) to ensure the accuracy and precision of the quantification of other target analytes. nih.govresearchgate.netresearchgate.net

Several validated LC-MS methods report the use of DDPH as an IS for the pharmacokinetic studies of different drugs. nih.govresearchgate.net For instance, in the simultaneous quantification of Guanfu base A (GFA) and its metabolites in human plasma, DDPH was the chosen internal standard. nih.govresearchgate.net The analysis was performed using an electrospray ionization (ESI) source in the positive ion selective ion monitoring (SIM) mode, monitoring the protonated molecule [M+H]⁺ at m/z 344.20 for DDPH. nih.govresearchgate.net Similarly, LC-MS methods for the determination of Ranolazine and Guanfu base G in rat plasma also successfully employed this compound as the internal standard. researchgate.netoup.com

Table 2: Applications of this compound (DDPH) as an Internal Standard in LC-MS Methods

Analyte(s) Matrix LC-MS Method Monitored Ion for DDPH (IS)
Guanfu base A (GFA) and metabolites Human Plasma LC-ESI-MS m/z 344.20 [M+H]⁺
Ranolazine Rat Plasma LC-ESI-MS m/z 344.3 [M+H]⁺
Guanfu base G Rat Plasma LC-ESI-MS Not specified
Donepezil (B133215) Human Plasma LC-ESI-MS m/z 344

Data sourced from Huang Q, et al. (2008), Li R, et al. (2010), Wang R, et al. (2013), and Ding L, et al. (n.d.). nih.govresearchgate.netoup.comcpu.edu.cn

Spectroscopic Methods for Analysis

Spectroscopic techniques are fundamental in analytical chemistry for the qualitative and quantitative analysis of substances.

UV-Visible Spectrophotometry Applications

A review of published scientific literature did not yield specific methods utilizing direct UV-Visible spectrophotometry for the standalone quantification of this compound. While UV detection is a component of the HPLC methods described, dedicated spectrophotometric assays for this compound are not prominently documented in available research.

Sample Preparation Strategies in Biological Matrices

Effective sample preparation is critical for accurate and reliable quantification of analytes in complex biological samples like plasma, as it removes interfering substances. nih.gov

Extraction and Purification Techniques for Complex Samples

For the analysis of this compound in human plasma, a liquid-liquid extraction (LLE) procedure has been developed and validated. nih.gov This technique is effective for extracting the drug and the internal standard from the plasma matrix. nih.gov

The established procedure involves extracting the compounds from plasma using diethyl ether. nih.gov An extraction recovery of 84% was achieved for this compound at a concentration of 200 ng/mL, indicating high efficiency of the method. nih.gov Other studies involving the use of this compound as an internal standard have also employed LLE with ethyl acetate for sample purification from plasma. nih.govresearchgate.netoup.com

Table 3: Liquid-Liquid Extraction Parameters for this compound

Parameter Condition
Biological Matrix Human Plasma
Extraction Solvent Diethyl Ether
Analyte This compound
Internal Standard Clonidine
Extraction Recovery (Analyte) 84% (at 200 ng/mL)
Extraction Recovery (IS) 76% (at 200 ng/mL)

Data sourced from Zhao L, et al. (2008). nih.gov

Method Validation and Quality Control in Research Assays

Accuracy, Precision, Linearity, and Sensitivity Assessments

The reliability of any quantitative method for this compound hinges on rigorous assessment of its accuracy, precision, linearity, and sensitivity. unodc.org

Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value, while precision measures the reproducibility of results from repeated measurements of the same sample. unodc.orgcpu.edu.cn In a high-performance liquid chromatography (HPLC) method developed for this compound in human plasma, accuracy was reported to be within 95–102%, indicating a high degree of trueness. oup.com The precision of this method was demonstrated by intra- and inter-day coefficients of variation (CV) of less than 10%. nih.gov Another study using LC-ESI-MS reported intra-day assay precision ranging from 4.3% to 6.1% and inter-day precision from 5.4% to 8.3%. oup.com Similarly, a method for quantitating donepezil using this compound as an internal standard showed intra-day precision (RSD) between 1.25% and 3.69%, and inter-day RSD from 2.04% to 9.84%. cpu.edu.cn

Linearity: Linearity establishes a direct proportional relationship between the concentration of this compound and the analytical signal over a specified range. A sensitive HPLC method demonstrated linearity for this compound in the concentration range of 5–4000 ng/mL. nih.gov A separate liquid chromatography (LC) method for the simultaneous determination of this compound, caffeine, and diazepam established a linear calibration range of 0.072–0.168 mg/mL for this compound. nih.gov Spectrophotometric methods have also shown good linearity for the compound. nih.gov

Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. unodc.org For an HPLC method, the LOQ for this compound in human plasma was determined to be 5 ng/mL. nih.gov An LC method reported a detection limit of 12.8 µg/mL for this compound. nih.gov

Table 1: Summary of Method Validation Parameters for this compound

Parameter Method Finding Source
Linearity HPLC 5-4000 ng/mL nih.gov
LC 0.072-0.168 mg/mL nih.gov
Spectrophotometry Rectilinear over specified concentration ranges nih.gov
Accuracy LC-ESI-MS 95-102% oup.com
Precision HPLC Inter- and Intra-day CV < 10% nih.gov
LC-ESI-MS Intra-day CV: 4.3-6.1%; Inter-day CV: 5.4-8.3% oup.com
LC-ESI-MS (as I.S.) Intra-day RSD: 1.25-3.69%; Inter-day RSD: 2.04-9.84% cpu.edu.cn
Sensitivity (LOQ) HPLC 5 ng/mL nih.gov
Sensitivity (LOD) LC 12.8 µg/mL nih.gov

CV: Coefficient of Variation; RSD: Relative Standard Deviation; I.S.: Internal Standard; HPLC: High-Performance Liquid Chromatography; LC: Liquid Chromatography; LC-ESI-MS: Liquid Chromatography-Electrospray Ionization-Mass Spectrometry; LOD: Limit of Detection; LOQ: Limit of Quantitation.

Stability of the Analyte in Different Research Conditions

Evaluating the stability of this compound is a critical aspect of method validation and quality control, ensuring that the concentration of the analyte does not change from the time of sample collection to the moment of analysis. swri.org Stability studies are conducted to understand how environmental factors like temperature, humidity, light, and the chemical matrix affect the integrity of the drug substance. swri.org

Research has shown that this compound can be unstable under certain conditions. A notable study investigated its stability in liquid formulations containing various sugars. nih.gov The results indicated a significant chemical loss of this compound when formulated in a sugar-based vehicle. This degradation was confirmed through both chemical assays and biological tests that measured the urinary excretion of the compound in human volunteers, with both patterns showing good agreement. nih.gov Further investigation revealed chemical losses when this compound was in the presence of specific sugars like fructose (B13574) and dextrose, as well as the sugar degradation product 5-(hydroxymethyl)-2-furaldehyde. nih.gov However, the compound showed good chemical stability in a sorbitol vehicle, suggesting that the choice of excipients is crucial for maintaining the stability of this compound in liquid preparations. nih.gov

In contrast, other studies have demonstrated the stability of the compound under different circumstances. For instance, when developing an HPLC method, the stability of this compound in plasma samples is typically assessed through freeze-thaw cycles and short-term storage at room temperature to ensure that the analytical results are not affected by sample handling and processing. cpu.edu.cn

Table 2: Stability of this compound in Various Conditions

Condition Matrix/Vehicle Stability Finding Source
Sugar Vehicle Liquid Formulation Indicated chemical and biological loss nih.gov
Presence of Fructose/Dextrose Liquid Formulation Chemical losses observed nih.gov
Sorbitol Vehicle Liquid Formulation Good chemical stability nih.gov

Structure Activity Relationship Sar Studies of Phenoprolamine Hydrochloride and Analogs

Synthetic Modifications and Derivative Design

The chemical scaffold of phenoxypropanolamines, to which Phenoprolamine Hydrochloride belongs, has been a fertile ground for synthetic modifications aimed at discovering novel agonists and antagonists for various receptors. nih.govresearchgate.net The synthesis process typically involves reacting a substituted phenol (B47542) with epichlorohydrin, followed by the addition of an appropriate amine to open the resulting epoxide ring. niscpr.res.in This versatile synthetic route allows for extensive exploration of the SAR by modifying three key regions: the phenoxy ring, the propanolamine (B44665) linker, and the terminal amine substituent.

Researchers have synthesized a variety of analogs to probe the effects of different functional groups. For instance, studies on 3-phenoxypropyl piperidine (B6355638) analogues have been conducted to explore their potential as ORL1 receptor agonists. nih.gov In other work, 4-(benzamide) and 4-(phthalimide) moieties have been introduced onto the phenoxy ring of phenoxypropanolamines to assess their binding affinity for β-adrenergic receptors. niscpr.res.in These modifications aim to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net

A significant challenge in drug development is managing metabolic stability. Compounds can be rapidly broken down by enzymes in the body, primarily the Cytochrome P450 (CYP) family, leading to reduced efficacy and potential formation of toxic metabolites. Drug metabolism-based design focuses on identifying and modifying metabolically vulnerable sites ("soft spots") within a molecule to enhance its stability and pharmacokinetic profile. acs.org

For adrenergic blockers, which often undergo extensive metabolism, this is a critical consideration. mdpi.comdovepress.com A common strategy involves replacing metabolically labile groups, such as a benzyl (B1604629) moiety, with more robust alternatives. For example, substituting the benzyl group with fluorine atoms or replacing the entire phenyl ring with a pyridine (B92270) ring has been shown to block common metabolic pathways like debenzylation. acs.org While these changes can improve metabolic stability, they must be carefully balanced against potential impacts on pharmacological activity, as a modification that blocks metabolism may also reduce the compound's potency. acs.org The goal is to find a chemical modification that enhances stability without compromising the desired therapeutic effects.

Modification Strategy Rationale Example Substituent Observed Outcome
Block Metabolic "Soft Spot"Prevent rapid degradation by metabolic enzymes.Fluorine atoms on a benzyl group.Potent compounds with improved stability. acs.org
Replace Labile MoietyEnhance overall metabolic profile.Pyridine ring instead of a phenyl ring.Improved stability in human liver microsomes (HLM). acs.org
Deuterium IntroductionSlow metabolic bond cleavage.Deuterium atoms at a metabolic site.Often unsuccessful in significantly improving stability. acs.org
Linker ModificationHinder metabolic access.Removal of a -CH2- linker.Resulted in a metabolically unstable analog. acs.org

Correlation between Chemical Structure and Pharmacological Activity

The pharmacological activity of this compound analogs is intrinsically linked to their three-dimensional structure and chemical features. These features dictate how the molecule binds to its target receptors and how it is processed by metabolic enzymes.

The antagonism of α1-adrenoceptors is a key therapeutic action for many compounds used to treat conditions like hypertension and benign prostatic hyperplasia. researchgate.netresearchgate.net The binding of antagonists to these receptors is governed by specific structural interactions.

Key structural features for α1-adrenoceptor antagonism include:

Aromatic Regions: The presence of multiple aromatic regions is a common feature among potent adrenoceptor antagonists. researchgate.net In this compound, the 2,6-dimethylphenoxy and the dimethoxyphenylethyl groups fulfill this requirement.

Basic Nitrogen Atom: A protonatable amine is crucial for anchoring the ligand to the receptor via an ionic interaction with a conserved aspartate residue in transmembrane helix 3 (TM3). Quaternization of this nitrogen or its replacement with a neutral atom dramatically reduces potency. nih.gov

Substituents on the Amine: For α1-ARs, substituents on the basic nitrogen are generally not well-tolerated and are typically limited to a single carbon. nih.gov

Receptor-Specific Residues: The subtype selectivity of antagonists can be determined by interactions with specific, non-conserved amino acid residues. For instance, two phenylalanine residues (Phe-308 and Phe-312) in TM7 of the α1A-AR have been identified as major determinants of affinity for several classes of antagonists. researchgate.net Mutation of these residues leads to a significant loss of binding affinity for antagonists like prazosin (B1663645) and phentolamine (B1677648), but not for agonists. researchgate.net Similarly, residues in the second extracellular loop can also confer subtype selectivity. nih.gov

Structural Feature Importance in α1-AR Antagonism Supporting Evidence
Multiple Aromatic RegionsContributes to binding affinity, likely through hydrophobic interactions.Postulated as a key feature for good adrenoceptor antagonists. researchgate.net
Protonatable AmineForms a critical ionic bond with a conserved aspartate in the receptor binding pocket.Mutation or replacement of this group drastically reduces activity. nih.gov
Phenylalanine Residues (TM7)Major site of antagonist affinity, particularly for the α1A subtype.Mutation of Phe-308 or Phe-312 causes a 4- to 1200-fold loss in antagonist affinity. researchgate.net
Extracellular Loop ResiduesConfers subtype selectivity for certain antagonists.Mutagenesis studies show these residues are key for the selectivity of phentolamine and WB4101. nih.gov

The interaction of drugs with Cytochrome P450 (CYP) enzymes is a major factor in drug-drug interactions. mefst.hrmedscape.comahajournals.org Many adrenergic blockers are metabolized by the CYP2D6 isoform, and genetic variations (polymorphisms) in this enzyme can lead to significant differences in how patients respond to these drugs. dovepress.com Individuals who are "poor metabolizers" due to their CYP2D6 genetics may have higher plasma concentrations of a drug, increasing the risk of adverse effects. dovepress.com

The chemical structure of a molecule determines its potential to inhibit CYP enzymes. For instance, in the case of H2-receptor antagonists, the inhibitory properties of cimetidine (B194882) on various CYP enzymes are attributed to its imidazole (B134444) ring and, more importantly, its cyano group. mefst.hr In contrast, other antagonists like ranitidine, which lack these specific features, are much weaker inhibitors. mefst.hr For phenoxypropanolamine-type compounds, lipophilicity and the specific nature of the aromatic and amine substituents are likely to be key features influencing their interaction with and potential inhibition of CYP enzymes. Stereochemistry can also play a role, as the different enantiomers of a chiral drug may be metabolized stereoselectively by CYP isoforms. mdpi.com

Structural Determinants of α1-Adrenoceptor Antagonism

Computational Approaches in SAR Research

Computational methods have become indispensable tools in modern drug discovery, allowing researchers to model and predict the interactions between ligands and their biological targets. nih.govacs.org These approaches provide valuable insights that can guide the synthesis and optimization of new drug candidates.

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the binding of antagonists to receptors like the α1-adrenoceptor. researchgate.netacs.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. It is used to screen virtual libraries of compounds and to propose binding modes for known antagonists. For α1-ARs, docking studies have been performed using homology models based on the crystal structures of related G-protein coupled receptors, such as the β2-AR. nih.gov These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the antagonist and specific amino acid residues in the receptor's binding pocket.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-receptor complex. This allows researchers to assess the stability of a docked pose and to observe conformational changes in the receptor that may be induced by ligand binding. acs.orgacs.org For example, MD simulations have shown that different structural classes of α1-AR antagonists can induce distinct receptor conformations, which has important implications for virtual screening. nih.govacs.org Simulations have also been used to explain subtype selectivity by showing that a ligand may form a stable complex with one receptor subtype but not another. acs.org

Computational Method Application in α1-AR Antagonist Research Key Findings
Homology ModelingCreate a 3D structural model of the α1-AR based on a known template (e.g., β2-AR).Enables structure-based drug design in the absence of a crystal structure. nih.gov
Molecular DockingPredict the binding pose of antagonists within the α1-AR binding site.Identifies key interactions and is consistent with mutagenesis data. nih.gov
Molecular Dynamics (MD)Simulate the dynamic behavior of the antagonist-receptor complex over time.Assesses binding stability and reveals that different antagonists can induce different receptor conformations. acs.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its analogs, which are sympathomimetic amines, QSAR studies are instrumental in understanding the structural features that govern their interaction with adrenergic receptors. These models help in predicting the activity of new, unsynthesized compounds, thereby guiding the rational design of more potent and selective analogs.

Detailed research findings from QSAR studies on phenethylamine (B48288) and aryloxypropanolamine analogs, which share structural similarities with this compound, have provided significant insights into their adrenergic activity. These studies typically involve the calculation of various molecular descriptors that quantify the physicochemical properties of the molecules.

Molecular Descriptors in QSAR Models

A variety of molecular descriptors are used to develop robust QSAR models for sympathomimetic amines. These descriptors can be broadly categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO). They are crucial for understanding electrostatic interactions with the receptor.

Steric Descriptors: These descriptors relate to the size and shape of the molecule. Molar refractivity (MR) and molecular volume are common steric parameters that influence how well a ligand fits into the binding pocket of a receptor.

Hydrophobic Descriptors: The lipophilicity of a compound, often quantified by the partition coefficient (logP), is critical for its absorption, distribution, and ability to cross biological membranes to reach the target receptor.

Topological Descriptors: These are numerical values derived from the 2D representation of a molecule and describe aspects like branching and connectivity.

3D Descriptors: In more advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), the 3D steric and electrostatic fields around the molecules are calculated and correlated with biological activity. mdpi.com

Research Findings from QSAR Studies of Analogs

QSAR studies on various classes of adrenergic agonists have revealed key structural requirements for potent activity. For instance, global QSAR modeling of phenethylamines acting as α1-adrenergic receptor agonists has highlighted the importance of lipophilicity (logP) in determining their biological activity. researchgate.net The developed models demonstrated good predictive ability, indicating that logP is a crucial parameter for the activity of these compounds. researchgate.net

In a 3D-QSAR study on a series of aryloxypropanolamine compounds with β3-adrenergic receptor agonist activity, CoMFA and CoMSIA models were developed. nih.gov These models showed that steric, electrostatic, and hydrophobic fields are significant in determining the agonist potency. nih.gov The contour maps generated from these analyses provide a visual representation of the regions around the molecule where modifications would likely lead to an increase or decrease in activity. For example, the models might indicate that a bulky substituent is favored in one region, while an electron-withdrawing group is preferred in another.

A combined 2D- and 3D-QSAR study on indolealkylamine-based β3 adrenergic agonists also emphasized the importance of steric, hydrogen-bond donor, and hydrogen-bond acceptor properties, along with lipophilicity and molar refractivity. mdpi.com The statistical quality of the developed models, indicated by high correlation coefficients (r²) and cross-validated coefficients (q²), confirms their predictive power. mdpi.com

The following data tables summarize the findings from representative QSAR studies on analogs of this compound.

Table 1: Molecular Descriptors and their Correlation with α1-Adrenergic Agonist Activity of Phenethylamine Analogs

DescriptorTypeCorrelation with ActivitySignificance
LogP HydrophobicPositiveCrucial for membrane permeability and receptor interaction. researchgate.net
Molar Refractivity (MR) Steric/ElectronicVariesIndicates the volume and polarizability of the molecule, affecting receptor fit. mdpi.com
Dipole Moment ElectronicVariesReflects the polarity of the molecule and its potential for electrostatic interactions.
HOMO/LUMO Energy ElectronicVariesRelates to the molecule's ability to donate or accept electrons in interactions.

Table 2: Statistical Validation of a 3D-QSAR (CoMSIA) Model for β3-Adrenergic Agonists

Statistical ParameterValueInterpretation
q² (Cross-validated r²) 0.78Good internal predictive ability of the model. mdpi.com
r² (Non-cross-validated r²) 0.95High correlation between predicted and experimental activity for the training set. mdpi.com
Standard Error of Estimate (SEE) 0.25Low value indicates good fitness of the model.
F-value 150.2High value indicates a statistically significant regression model.
Optimum Number of Components 5The number of principal components that yields the best predictive model. mdpi.com

These QSAR models provide a quantitative framework for understanding the structure-activity relationships of this compound and its analogs. By identifying the key molecular features that drive biological activity, these studies facilitate the design of novel compounds with potentially improved therapeutic profiles.

Drug Interactions and Polypharmacology of Phenoprolamine Hydrochloride

Interactions with Adrenergic Agents

As an adrenergic α1 receptor antagonist, phenoprolamine hydrochloride's primary pharmacodynamic effect involves blocking the action of endogenous catecholamines, such as norepinephrine (B1679862), at the α1-adrenergic receptors. medkoo.commedchemexpress.com This antagonism leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure. medkoo.com

The interaction with adrenergic agents is, therefore, a core aspect of its mechanism of action. When co-administered with α1-adrenergic agonists (e.g., phenylephrine, norepinephrine), this compound would be expected to exhibit a competitive antagonistic effect, diminishing the vasoconstrictive and pressor effects of these agents. Conversely, its antihypertensive effect could be additive with other antihypertensive drugs that also interfere with adrenergic signaling, such as beta-blockers or other alpha-blockers. The compound was initially explored for its potential in treating hypertension and arrhythmia due to its α1-adrenoceptor antagonism and calcium channel blocking activity. nih.gov

Interactions Affecting Cytochrome P450 Metabolism

Research has demonstrated that this compound is a dual inhibitor of key hepatic cytochrome P450 (CYP) enzymes. medkoo.com Specifically, it has been shown to inhibit the activities of CYP2D and CYP3A, in addition to down-regulating their protein expression and mRNA transcription. medkoo.com

Impact on Other Drugs Metabolized by CYP2D and CYP3A

The inhibitory effect of this compound on CYP2D and CYP3A suggests a high potential for drug-drug interactions with substrates of these enzymes. medkoo.com CYP2D6 and CYP3A4 are responsible for the metabolism of a vast number of clinically used drugs. By inhibiting these enzymes, this compound can decrease the metabolic clearance of co-administered drugs that are substrates for CYP2D or CYP3A, potentially leading to increased plasma concentrations and an elevated risk of toxicity.

Table 1: Potential Interactions of this compound with CYP2D and CYP3A Substrates

EnzymeAction of this compoundPotential Clinical Outcome with Co-administered SubstratesExample Substrate Classes
CYP2D Inhibition, Down-regulation of protein and mRNAIncreased plasma concentrations and potential for toxicity of the substrate drug.Beta-blockers, antidepressants, antipsychotics, opioids.
CYP3A Inhibition, Down-regulation of protein and mRNAIncreased plasma concentrations and potential for toxicity of the substrate drug.Calcium channel blockers, statins, macrolide antibiotics, benzodiazepines.

Interactions with P-glycoprotein Substrates and Modulators

This compound, also referred to as compound '1416' in some studies, has been identified as a novel P-glycoprotein (P-gp) inhibitor. nih.govnih.gov P-gp is an ATP-dependent efflux pump that plays a crucial role in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell. nih.govnih.gov

Modulation of Multidrug Resistance (MDR) Mechanisms

The inhibitory action of this compound on P-gp can reverse P-gp-mediated multidrug resistance. nih.govnih.gov Studies have shown that it significantly enhances the cytotoxicity of P-gp substrate chemotherapeutic agents, such as vinblastine (B1199706) and doxorubicin (B1662922) (adriamycin), in multidrug-resistant cancer cell lines. nih.govnih.gov This potentiation of antitumor activity has also been observed in in vivo models. nih.govnih.gov The mechanism of this modulation is through the direct inhibition of P-gp's transport function, leading to increased intracellular accumulation of the anticancer drugs. nih.govnih.gov It is noteworthy that treatment with this compound did not appear to alter the expression of the MDR1 gene or P-gp protein levels. nih.govnih.gov

Table 2: Research Findings on this compound (1416) and P-glycoprotein Modulation

Study FocusCell LinesKey FindingsReference
In vitro cytotoxicityK562/ADM (doxorubicin-resistant), KBV (vinblastine-resistant)Significantly enhanced the cytotoxicity of vinblastine and increased intracellular rhodamine 123 content. nih.govnih.gov
In vivo antitumor activityHuman K562/ADM xenograft-nude mice modelPotentiated the antitumor activity of vinblastine. nih.govnih.gov
Mechanism of actionK562/ADM cellsDid not affect the expression of MDR1/P-gp, suggesting direct inhibition of P-gp function. nih.govnih.gov

Pharmacodynamic Drug-Drug Interactions

Pharmacodynamic interactions occur when one drug modifies the physiological or clinical effect of another drug without altering its pharmacokinetic properties. msdmanuals.comaerzteblatt.de In the case of this compound, its primary α1-adrenergic antagonist activity and its calcium channel blocking properties are the main drivers of potential pharmacodynamic interactions. medkoo.comnih.gov

Potential for Additive or Antagonistic Effects

The co-administration of this compound with other drugs that have similar or opposing pharmacodynamic effects can lead to either additive or antagonistic outcomes. msdmanuals.comaerzteblatt.de

Additive Effects: When combined with other antihypertensive agents, particularly those that also cause vasodilation (e.g., other alpha-blockers, calcium channel blockers, nitrates), there is a potential for an additive hypotensive effect. This could lead to an excessive drop in blood pressure.

Antagonistic Effects: Conversely, when administered with α1-adrenergic agonists (e.g., decongestants like phenylephrine), this compound would antagonize their vasoconstrictive effects. This could reduce the efficacy of the agonist.

The dual α1-adrenoceptor antagonism and calcium channel blocking activity of this compound itself represents a form of intramolecular polypharmacology that contributes to its antihypertensive effect. nih.gov

Table 3: Predicted Pharmacodynamic Interactions with this compound

Interacting Drug ClassType of InteractionPotential Clinical Consequence
α1-Adrenergic AgonistsAntagonisticDecreased efficacy of the agonist (e.g., reduced pressor effect).
Other Antihypertensive Agents (e.g., beta-blockers, ACE inhibitors)AdditiveEnhanced antihypertensive effect, potential for hypotension.
Vasodilators (e.g., nitrates)AdditiveIncreased vasodilation and potential for significant hypotension.

An extensive search for the chemical compound “this compound” has yielded no results in reputable scientific and chemical databases. This suggests that "this compound" is likely a typographical error or a non-standard name for a different compound.

It is highly probable that the intended compound of interest is Phenylpropanolamine Hydrochloride . Phenylpropanolamine is a well-documented chemical substance with a history of use in medications.

Due to the lack of any scientific data for a compound named “this compound,” it is not possible to provide an article on its drug interactions, polypharmacology, or the clinical significance and management of its drug interactions in research settings. Any attempt to do so would be speculative and without a factual basis.

To obtain the desired information, it is recommended to revise the subject to Phenylpropanolamine Hydrochloride .

Advanced Research Applications and Therapeutic Potential Excluding Specific Dosages/administration

Antihypertensive Research and Cardiovascular Investigations

The primary classification of phenoprolamine hydrochloride as an adrenergic α1 receptor antagonist places it within a class of compounds known for their effects on blood pressure and cardiovascular function. wikipedia.orgmedchemexpress.com Research in this area has explored both its direct mechanisms for lowering blood pressure and its potential for protecting the heart muscle.

Mechanisms of Antihypertensive Effects

The antihypertensive effects of this compound are primarily attributed to its antagonism of α1-adrenergic receptors. wikipedia.org These receptors are prevalent on vascular smooth muscle, where their stimulation by catecholamines like norepinephrine (B1679862) leads to vasoconstriction and an increase in blood pressure. nih.gov By blocking these receptors, this compound inhibits this vasoconstrictive action, resulting in the relaxation of blood vessels (vasodilation). wikipedia.org This widening of the arteries and veins leads to a decrease in peripheral vascular resistance, which in turn lowers systemic blood pressure. wikipedia.org

This mechanism is characteristic of α1-blockers, which are an established class of antihypertensive agents. ksumsc.com The reduction in blood pressure is a direct consequence of decreased resistance to blood flow. ksumsc.com Furthermore, research indicates that this compound can inhibit the contraction of vascular smooth muscle within the brain, highlighting its potent vasodilatory capabilities. nih.gov

Cardioprotective Research

Beyond its role in blood pressure regulation, this compound has been investigated for its potential cardioprotective effects. nih.gov The mechanisms underlying this protection are multifaceted and are linked to both its primary α1-blocking activity and other potential downstream effects. By reducing the afterload (the pressure the heart has to pump against), the workload on the heart is decreased, which can be beneficial in various cardiac conditions.

Research into other α1-adrenergic antagonists has shown that this class of drugs can have various beneficial effects on the cardiovascular system. While direct studies detailing the specific cardioprotective mechanisms of this compound are emerging, the effects of α1-blockade are generally associated with improvements in cardiac function. Some studies on related compounds have explored their role in mitigating cardiac hypertrophy and improving outcomes in heart failure scenarios. nih.govnih.gov The potential of this compound to inhibit both calcium and sodium currents in cardiac myocytes has also been a subject of investigation, which could contribute to its cardioprotective profile by influencing cardiac electrophysiology and contractility. ksumsc.com

Neuroprotective Studies in Neurological Models

A significant area of investigation for this compound is its potential to protect neurons from damage in various models of neurological disease. medchemexpress.com A key advantage of this compound is its ability to efficiently cross the blood-brain barrier, allowing it to exert its effects directly within the central nervous system. nih.gov

Research in Cerebral Ischemia and Hypoperfusion Models

The neuroprotective mechanism in these models is linked to its ability to counteract the damaging cascade of events that occurs during ischemia. Research has indicated that this compound can ameliorate injury to hippocampal neurons induced by oxygen and glucose deprivation by preventing calcium overload and reducing the excessive release of the excitatory neurotransmitter glutamate (B1630785). medkoo.com Glutamate excitotoxicity is a well-established mechanism of neuronal damage in stroke and other ischemic brain injuries. mdpi.com By mitigating these processes, this compound helps to preserve neuronal integrity.

Table 1: Neuroprotective Effects of this compound (DDPH) in a Rat Model of Cerebral Ischemia

Parameter AssessedFindingImplication
Hippocampal Blood FlowEnhanced following cerebral ischemia. nih.govImproved perfusion to a critical brain region.
Basilar Artery DilationDemonstrated vasodilatory effects. nih.govPotential for increased overall cerebral blood flow.
Neuronal InjuryAmeliorated oxygen and glucose deprivation-induced injury in hippocampal neurons. medkoo.comDirect cellular protection against ischemic damage.
Calcium OverloadInterrupted Ca2+ overload in neurons. medkoo.comPrevention of a key step in the cell death pathway.
Glutamate ReleaseInterrupted glutamate release. medkoo.comReduction of excitotoxicity-mediated neuronal damage.

Studies on Cognitive Deficits

The potential of this compound to improve cognitive function has been explored in models of chronic cerebral hypoperfusion, a condition that can lead to cognitive deficits. In studies involving rats with chronic cerebral hypoperfusion, treatment with this compound was found to improve cognitive deficits. medkoo.com This improvement in cognitive performance is thought to be a result of its multifaceted neuroprotective actions, including the enhancement of cerebral blood flow and direct protection of neurons. The ability to address cognitive impairments extends the therapeutic potential of this compound beyond acute ischemic events to chronic neurodegenerative conditions where vascular factors play a role. medkoo.com

Multidrug Resistance Reversal in Oncology Research

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a wide range of anticancer drugs. nih.gov One of the primary mechanisms behind MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapeutic agents from the cancer cell, reducing their intracellular concentration and effectiveness. nih.gov

This compound, referred to as "1416" in some key oncology studies, has emerged as a promising agent for overcoming P-gp-mediated MDR. nih.gov It is considered a verapamil (B1683045) analogue but with a higher IC50 for blocking calcium channels, suggesting a potentially more favorable profile for this application. nih.gov

Research has demonstrated that this compound can significantly enhance the cytotoxicity of chemotherapeutic drugs like vinblastine (B1199706) in P-gp-overexpressing human multidrug-resistant cancer cell lines (K562/ADM and KBV). nih.gov This sensitizing effect was not observed in the non-resistant parent cell lines (K562 and KB). nih.gov The mechanism for this reversal of resistance is the inhibition of the P-gp efflux pump, leading to increased intracellular accumulation of the anticancer drug. nih.gov Studies confirmed this by showing an increased intracellular content of Rhodamine 123, a known P-gp substrate, in MDR cells treated with this compound. nih.gov

Importantly, this effect appears to be due to direct inhibition of P-gp function rather than a change in its expression, as no significant alteration in MDR1/P-gp expression was observed after treatment. nih.gov The potential of this compound to reverse MDR has also been demonstrated in vivo, where it was shown to potentiate the antitumor activity of vinblastine in a human K562/ADM xenograft nude mouse model. nih.gov

Table 2: Efficacy of this compound (1416) in Reversing Multidrug Resistance (MDR)

Research ModelDrug CombinationKey FindingReference
In Vitro (K562/ADM cells)Vinblastine + 1416Significantly enhanced cytotoxicity of vinblastine. nih.gov
In Vitro (KBV cells)Vinblastine + 1416Significantly enhanced cytotoxicity of vinblastine. nih.gov
In Vitro (MDR cells)Rhodamine 123 + 1416Increased intracellular accumulation of Rhodamine 123. nih.gov
In Vivo (K562/ADM Xenograft)Vinblastine + 1416Potentiated the antitumor activity of vinblastine. nih.gov

In Vitro and In Vivo Studies on P-glycoprotein Inhibition

P-glycoprotein is a transmembrane pump that can expel a wide range of chemotherapy drugs from cancer cells, thereby reducing their efficacy and leading to multidrug resistance (MDR). nih.govnih.gov this compound has been identified as a potent inhibitor of P-gp, offering a potential strategy to overcome MDR. nih.govnih.gov

In Vitro Studies:

Research has demonstrated that this compound can significantly inhibit the function of P-gp in cultured multidrug-resistant cancer cell lines. nih.govnih.gov In these studies, the compound was shown to increase the intracellular concentration of known P-gp substrates, such as rhodamine 123, in P-gp-overexpressing cells. nih.govnih.gov This indicates that this compound effectively blocks the efflux pump activity of P-gp. nih.govnih.gov The inhibitory effect was observed in various MDR cell lines, including human multidrug-resistant K562/ADM (adriamycin) and KBV cells. nih.govnih.gov

Cell LineKey FindingReference
K562/ADMIncreased intracellular accumulation of rhodamine 123. nih.govnih.gov
KBVEnhanced cytotoxicity of vinblastine. nih.govnih.gov

In Vivo Studies:

The P-gp inhibitory activity of this compound has also been confirmed in animal models. nih.govnih.gov In studies using nude mice with xenografts of human multidrug-resistant K562/ADM cells, the co-administration of this compound with a chemotherapeutic agent resulted in a significant potentiation of the antitumor effect compared to the chemotherapeutic agent alone. nih.govnih.gov This suggests that this compound can effectively reverse P-gp-mediated multidrug resistance in a living organism. nih.govnih.gov

Potentiation of Chemotherapeutic Agents

By inhibiting P-glycoprotein, this compound has been shown to enhance the cytotoxicity of several chemotherapeutic drugs in resistant cancer cells. nih.govnih.gov This potentiation is a direct consequence of the increased intracellular accumulation and retention of the anticancer agents. nih.govnih.gov

Research has specifically highlighted the enhanced efficacy of vinblastine and adriamycin in the presence of this compound. nih.govnih.gov In multidrug-resistant cell lines, the addition of this compound restored the sensitivity of these cells to the chemotherapeutic agents, making them more effective at inducing cell death. nih.govnih.gov Notably, this sensitizing effect was not observed in the non-resistant parental cell lines, indicating that the action of this compound is specific to P-gp-mediated resistance. nih.govnih.gov The expression of the MDR1/P-gp gene was not affected by treatment with this compound, suggesting that its mechanism of action is through direct inhibition of the P-gp pump rather than by altering its expression. nih.govnih.gov

Chemotherapeutic AgentCell LineEffect of this compoundReference
VinblastineK562/ADM, KBVSignificantly enhanced cytotoxicity nih.govnih.gov
Adriamycin (Doxorubicin)K562/ADMIncreased intracellular accumulation and retention nih.gov

Exploration of Other Potential Research Avenues (e.g., antiarrhythmic effects)

Beyond its role in overcoming multidrug resistance, preliminary research has suggested that this compound may possess antiarrhythmic properties. magtechjournal.comresearchgate.net Studies have investigated its effects on various ion channels in cardiac myocytes, which are crucial for maintaining normal heart rhythm. magtechjournal.comresearchgate.net

Specifically, research has examined the impact of this compound on the delayed rectifier potassium currents, IKr and IKs, in single ventricular myocytes of guinea pigs. magtechjournal.comresearchgate.net These currents play a significant role in the repolarization phase of the cardiac action potential. The inhibitory effects of this compound on these potassium currents suggest a potential mechanism for an antiarrhythmic effect. magtechjournal.comresearchgate.net Further investigation into its influence on other cardiac ion channels, such as calcium and sodium channels, has also been a subject of study. researchgate.net

Regulatory Science and Research Policy Considerations for Novel Compounds Like Phenoprolamine Hydrochloride

Preclinical Development Regulatory Frameworks

Before any new compound can be administered to humans, it must undergo extensive preclinical evaluation. This phase is designed to establish a foundational safety and pharmacological profile, providing the necessary data to justify moving into clinical trials. The regulatory framework for this stage is centered on identifying potential hazards and characterizing risks based on the compound's intrinsic properties. allucent.com

Non-clinical safety studies are a cornerstone of the regulatory submission for an Investigational New Drug (IND) application. altasciences.com These studies are conducted in accordance with Good Laboratory Practice (GLP) guidelines to ensure data quality and integrity. altasciences.com For a novel compound like Phenoprolamine Hydrochloride, the objectives are to identify target organs of toxicity, determine the relationship between dose and toxicity, and evaluate the reversibility of any adverse effects. fda.gov

The battery of required studies typically includes:

Safety Pharmacology: These studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. For a compound with cardiovascular activity like this compound, this would involve in-depth assessment of effects on the cardiovascular, respiratory, and central nervous systems. fda.gov

General Toxicology Studies: These involve both single-dose and repeated-dose toxicity studies in various animal species (typically one rodent and one non-rodent) to assess systemic toxicity. altasciences.comfda.gov Observations include changes in clinical signs, body weight, food consumption, clinical pathology (hematology and blood chemistry), and organ weights, culminating in gross and histopathological examinations. fda.gov These studies establish the No-Observed-Adverse-Effect-Level (NOAEL), which is crucial for determining a safe starting dose in human trials. allucent.com

Genotoxicity Studies: A series of tests are conducted to assess the potential for the compound to damage genetic material, which could lead to cancer.

Reproductive and Developmental Toxicology: These studies evaluate the potential effects on fertility, embryonic and fetal development, and pre- and postnatal development.

Table 1: Illustrative Data Requirements for Non-Clinical Safety StudiesStudy TypeKey Parameters EvaluatedObjectiveRegulatory Guideline ExampleSafety PharmacologyCardiovascular (ECG, Blood Pressure), Respiratory (Rate, Tidal Volume), Central Nervous System (Behavioral, Motor)Identify undesirable pharmacodynamic effects on vital functions.ICH S7ARepeated-Dose ToxicologyClinical Observations, Body Weight, Hematology, Clinical Chemistry, Urinalysis, Organ Weights, HistopathologyCharacterize toxicity profile with repeated exposure and identify a NOAEL.ICH M3(R2)GenotoxicityGene Mutation (e.g., Ames test), Chromosomal Aberration (in vitro & in vivo)Assess the potential to induce mutations or chromosomal damage.ICH S2(R1)

Toxicokinetics (TK) is the study of how a drug or chemical behaves in the body at potentially toxic levels. altasciences.com It is a critical component of preclinical safety evaluation, linking the observed toxicity to the level of systemic exposure to the compound. altasciences.com TK data are generated during toxicology studies and are essential for the interpretation of the findings from those studies. criver.com

The key objectives of integrating TK data are:

Exposure-Response Relationship: To understand the relationship between the dose administered, the resulting systemic exposure (measured by parameters like Cmax and AUC), and the observed toxic effects. allucent.com

Species Extrapolation: To aid in the selection of appropriate animal models and to help extrapolate findings from animals to humans for risk assessment. altasciences.com

Dose Selection for Clinical Trials: TK data, particularly the exposure at the NOAEL in the most sensitive animal species, are fundamental in calculating the maximum recommended starting dose (MRSD) for first-in-human studies. altasciences.com

Regulatory submissions must present a clear analysis of TK data, demonstrating how systemic exposure relates to the pharmacological and toxicological findings. For a compound like this compound, this would involve validating analytical methods to measure its concentration in plasma and correlating these exposure levels with any observed adverse effects in animal models. researchgate.netresearchgate.net

Requirements for Non-Clinical Safety Studies

Clinical Research Regulatory Aspects

Following a successful preclinical program and regulatory approval of an IND, the compound can proceed to clinical research in human subjects. This phase is typically divided into several stages (Phase I, II, and III), each with specific regulatory requirements and scientific objectives. biologists.com

Phase I trials represent the first time a new drug is tested in humans. The primary goals are to assess the safety, tolerability, and pharmacokinetic (PK) profile of the compound. biologists.com These studies are typically conducted in a small number of healthy volunteers under tightly controlled conditions. biologists.com

For this compound, a Phase I study was conducted in healthy Chinese subjects to evaluate the safety and pharmacokinetics of a floating sustained-release tablet formulation. nih.govbioline.org.br The design of such a trial generally involves:

Dose Escalation: Subjects are enrolled in sequential cohorts and receive escalating doses of the drug. Dose escalation only proceeds after a safety review of the data from the previous cohort.

Intensive Monitoring: Subjects are closely monitored for any adverse events. Vital signs, ECGs, and clinical laboratory tests are performed frequently.

Pharmacokinetic Sampling: Blood and/or urine samples are collected at multiple time points to determine the drug's absorption, distribution, metabolism, and excretion (ADME). Key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½) are calculated.

Table 2: Typical Objectives and Endpoints in a Phase I TrialObjectivePrimary Endpoint(s)Secondary Endpoint(s)Assess Safety & TolerabilityIncidence and severity of adverse events; Changes in vital signs, ECGs, and laboratory values.Maximum Tolerated Dose (MTD).Characterize PharmacokineticsAUC and Cmax after single and multiple doses.Tmax, half-life (t½), dose proportionality, accumulation.Investigate Food Effect (if applicable)Comparison of AUC and Cmax under fed vs. fasted conditions.Changes in Tmax.

Translational medicine is the process of turning observations from basic science and preclinical studies into new therapies for patients. nih.govnovartis.com It is a bidirectional process, where "bench-to-bedside" research applies laboratory findings to clinical trials, and "bedside-to-bench" uses clinical observations to guide further basic research. nih.gov

For a compound like this compound, translational research is critical. The preclinical hypothesis that it can reverse P-glycoprotein-mediated multidrug resistance in cancer cells must be translated into a clinical question. nih.govd-nb.info This involves:

Biomarker Development: Identifying and validating biomarkers that can show whether the drug is hitting its target and having the desired biological effect in humans. For this compound, this might involve measuring P-glycoprotein function in patient samples. novartis.com

Patient Selection: Using an understanding of the disease mechanism to identify the patient population most likely to benefit from the new therapy. nih.gov

Proof-of-Concept: Designing early-phase clinical trials (often Phase II) to demonstrate not just safety, but also that the drug has the intended mechanistic effect in patients. d-nb.info The success of translational research hinges on bridging the gap between preclinical models and human disease, ensuring that a compound's development is guided by a strong scientific and clinical rationale. novartis.com

Phase I Clinical Trial Design and Objectives in Healthy Subjects

Post-Market Research and Surveillance Methodologies (if applicable to research context)

Should a compound like this compound successfully navigate all clinical trial phases and receive marketing approval, the regulatory oversight does not end. Post-market research and surveillance (also known as Phase IV) are essential for monitoring the long-term safety and effectiveness of a drug in a broad, real-world population. oup.com Many adverse drug reactions, particularly rare ones, may only become apparent after a drug has been used by a large and diverse patient population. nih.gov

Methodologies for post-market surveillance include:

Spontaneous Reporting Systems: Health care professionals and patients can voluntarily report suspected adverse drug reactions to regulatory agencies (e.g., the FDA's MedWatch program) or the manufacturer.

Observational Studies: These include cohort studies and case-control studies that use large healthcare databases (e.g., electronic health records, insurance claims) to evaluate associations between drug exposure and specific health outcomes.

Patient Registries: These are organized systems that collect uniform data to evaluate specified outcomes for a population defined by a particular disease, condition, or exposure. They can be used to monitor the long-term safety of a new drug in the patients who are actually receiving it.

Post-Approval Clinical Trials: Regulatory agencies may require a manufacturer to conduct further clinical trials (Phase IV commitments) to answer specific questions about a drug's risk, benefit, or optimal use. oup.com

For centrally acting agents, especially novel ones, post-marketing surveillance is critical for detecting potential cardiovascular or psychiatric risks that were not fully characterized in the more controlled environment of pre-approval clinical trials. patsnap.com

Ethical Considerations in Research Involving Novel Chemical Entities

The ethical landscape of research involving new chemical entities like this compound is built upon fundamental principles that prioritize the rights, safety, and well-being of human participants. sciepub.com These principles are enshrined in international guidelines such as the Declaration of Helsinki and the International Council for Harmonisation (ICH) Good Clinical Practice (GCP) guidelines. sciepub.comunicri.org

A central tenet of ethical research is the process of informed consent. nih.govnih.gov This is more than just a signature on a form; it is an ongoing process of communication between researchers and participants. nih.gov Potential participants must be thoroughly informed about the purpose of the research, the procedures involved, potential risks and benefits, and their right to withdraw from the study at any time without penalty. clinixir.comnih.gov For studies involving new chemical entities, where the full risk profile may not be known, the informed consent process is especially critical. wcgclinical.com In some jurisdictions, for clinical trials of new chemical entities, an audio-visual recording of the informed consent process may be required, particularly for vulnerable populations. nih.govnirrch.res.in

Independent review by an Institutional Review Board (IRB) or Research Ethics Committee (REC) is another crucial ethical safeguard. nih.govhku.hk These committees, composed of scientists, non-scientists, and community members, review research protocols to ensure that the study is scientifically valid and that the risks to participants are minimized and justified by the potential benefits. nih.govnih.gov

The selection of research participants must be fair and based on the scientific goals of the study, not on the vulnerability or privilege of certain groups. clinixir.comnih.gov This principle of fair subject selection aims to prevent the exploitation of vulnerable populations and ensure that the benefits and burdens of research are distributed equitably. clinixir.comlindushealth.com

Throughout a clinical trial, researchers have an ongoing responsibility to monitor the welfare of participants and to provide them with any new information that might affect their willingness to continue participating. nih.govwcgclinical.com This includes sharing significant new findings, such as unexpected adverse events. wcgclinical.com The protection of participant privacy and the confidentiality of their data are also paramount. nih.gov

Ultimately, the ethical conduct of research involving novel chemical entities requires a commitment to transparency, scientific integrity, and a profound respect for the individuals who volunteer to participate in the advancement of medical knowledge. nih.govlindushealth.com

Q & A

Q. What are the established laboratory methods for synthesizing Phenoprolamine Hydrochloride, and how do reaction conditions influence yield?

this compound synthesis typically involves reacting the free base with hydrochloric acid under controlled conditions. Key parameters include:

  • Solvent selection : Polar solvents like methanol or water are preferred for protonation .
  • Temperature : Cooling to subzero temperatures (-15°C to -5°C) improves crystallization efficiency .
  • Purification : Vacuum drying at 65–80°C ensures residual solvent removal and purity >99% . Methodological validation via HPLC is critical to confirm chemical identity and impurity profiles .

Q. Which analytical techniques are validated for quantifying this compound purity in pharmaceutical formulations?

UV-Vis spectrophotometry and HPLC are widely used:

  • Spectrophotometry : Measures absorbance at λmax (e.g., 484 nm for similar hydrochlorides) with ε ≥5.22×10³ L·mol⁻¹·cm⁻¹ .
  • HPLC : Reverse-phase columns (C18) with mobile phases like phosphate buffer-acetonitrile (80:20 v/v) achieve resolution >2.0 for degradation products . Validation follows ICH guidelines, including linearity (R² >0.998), precision (%RSD <2%), and accuracy (recovery 98–102%) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Nitrile gloves, lab coats, and ANSI-approved goggles are mandatory due to carcinogenicity risks (Category 2) .
  • Ventilation : Use fume hoods to avoid inhalation of decomposition byproducts (e.g., HCl gas) .
  • Storage : Keep in locked, ventilated cabinets at 15–25°C; monitor humidity to prevent hydrolysis .
  • Disposal : Incinerate via EPA-approved waste facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can factorial design optimize this compound synthesis to enhance yield and reduce impurities?

A 2³ factorial design evaluates:

  • Factors : Temperature (-10°C vs. 0°C), solvent (methanol vs. isopropanol), and acid concentration (1M vs. 2M HCl).
  • Response variables : Yield (%), impurity levels (HPLC area%), and crystal morphology. Statistical tools like ANOVA identify significant interactions (p <0.05), enabling process refinement .

Q. What strategies resolve contradictions in stability data for this compound under varying storage conditions?

Stability studies should:

  • Test accelerated conditions : 40°C/75% RH for 6 months to model long-term degradation .
  • Identify degradation pathways : Hydrolysis (pH-dependent) or oxidation (peroxide-mediated) using LC-MS .
  • Reconcile discrepancies : Compare kinetic models (zero-order vs. first-order) to determine dominant degradation mechanisms .

Q. How do excipient interactions affect this compound stability in solid dosage formulations?

Excipient compatibility studies involve:

  • Binary mixtures : Combine with lactose, microcrystalline cellulose, or magnesium stearate at 25°C/60% RH for 4 weeks.
  • Analytical endpoints : Monitor discoloration (CIELab), potency loss (HPLC), and moisture uptake (Karl Fischer) . Viscosity-reducing excipients (e.g., pyridoxine hydrochloride) may reduce shear stress during compression, preserving API integrity .

Q. What methodologies assess the pharmacological impact of this compound isomerism?

  • Chiral chromatography : Use amylose-based columns (Chiralpak® AS-3R) to resolve enantiomers .
  • In vitro assays : Compare receptor binding (IC₅₀) and metabolic stability (CYP450 isoforms) of R- and S-isomers .
  • In vivo PK/PD : Administer isomers to rodent models and measure AUC, Cmax, and therapeutic index .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenoprolamine Hydrochloride
Reactant of Route 2
Reactant of Route 2
Phenoprolamine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.